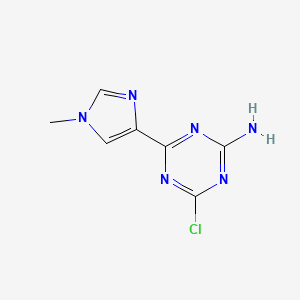

4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine

Description

Properties

Molecular Formula |

C7H7ClN6 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

4-chloro-6-(1-methylimidazol-4-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C7H7ClN6/c1-14-2-4(10-3-14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13) |

InChI Key |

JJPIWZLTHHJQAR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Introduction of 1-Methyl-1H-imidazol-4-yl Group

- Reagents : 1-Methyl-1H-imidazole-4-yl lithium or deprotonated imidazole derivative.

- Conditions : Anhydrous tetrahydrofuran (THF) at 0–5°C with a base (e.g., sodium hydride).

- Mechanism : Nucleophilic aromatic substitution (SNAr) at the most reactive chlorine position (typically position 6).

- Intermediate : 2,4-Dichloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine.

- Yield : ~70–80% based on analogous triazine syntheses.

Step 2: Amination at Position 2

- Reagents : Aqueous ammonia or ammonium hydroxide.

- Conditions : Stirring at 40–50°C for 12–24 hours.

- Mechanism : Second SNAr reaction at the less reactive position (position 2), leaving position 4 as chloro.

- Purification : Recrystallization from ethanol/water or column chromatography.

- Yield : ~60–65%.

Ionic Liquid-Mediated Synthesis

A green chemistry approach leverages ionic liquids as dual solvents and catalysts, enhancing reaction efficiency and reducing waste:

- Ionic Liquid : Imidazolium-based protic acid salts (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate).

- Procedure :

- Combine cyanuric chloride, 1-methyl-1H-imidazole-4-yl derivative, and ammonia in ionic liquid.

- React at 60–80°C for 6–8 hours with stirring.

- Advantages :

Comparative Analysis of Methods

| Parameter | Stepwise Substitution | Ionic Liquid Method |

|---|---|---|

| Temperature | 0–50°C | 60–80°C |

| Reaction Time | 24–36 hours | 6–8 hours |

| Yield | 60–80% | 80–85% |

| Solvent Recovery | Partial | Full (ionic liquid) |

| Environmental Impact | Moderate (organic waste) | Low (recyclable system) |

Key Research Findings

- Regioselectivity : Position 6 is preferentially substituted due to steric and electronic factors, followed by position 2.

- Byproducts : Trace amounts of 2,6-diamino-4-chloro derivatives may form if ammonia is in excess.

- Scalability : Ionic liquid methods show promise for industrial-scale production due to reduced purification steps.

Challenges and Optimization

- Imidazole Stability : 1-Methyl-1H-imidazole derivatives require careful handling under anhydrous conditions to prevent decomposition.

- Catalyst Cost : Imidazolium ionic liquids are synthetically accessible but may increase initial costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: The amino group at the 2-position can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation: Carbonyl compounds (aldehydes or ketones) in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation of the imidazole ring can produce imidazole N-oxides.

Scientific Research Applications

4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The biological and chemical profiles of triazine derivatives are heavily influenced by substituents at positions 4 and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural inference.

Key Structural Insights

- Electron Effects : Chloro groups at position 4 act as electron-withdrawing groups, polarizing the triazine ring and enhancing electrophilic substitution reactivity .

- Steric Bulk : Bulky substituents (e.g., phenyl, imidazole) reduce reaction rates in nucleophilic substitutions but improve target selectivity in biological systems .

- Heterocyclic Moieties : Imidazole (target compound), thiophene, and piperidine introduce hydrogen-bonding capabilities, which are critical for interactions with enzymes or receptors .

Biological Activity

4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is a synthetic compound belonging to the triazine family, characterized by its unique structural features that include a chloro substituent and an imidazole ring. This compound has garnered interest due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound, highlighting key findings from recent research studies.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is with a molecular weight of approximately 210.62 g/mol. The triazine core contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClN₆ |

| Molecular Weight | 210.62 g/mol |

| CAS Number | 1695960-25-8 |

Biological Activity Overview

Research indicates that compounds with triazine structures often exhibit significant biological activity. The specific biological effects of 4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine are still under investigation; however, several studies have suggested potential mechanisms of action:

1. Anticancer Activity

Several studies have examined the cytotoxic effects of triazine derivatives on various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies have shown that 4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine exhibits significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values indicate the concentration required for 50% inhibition of cell viability.

2. Mechanism of Action

The mechanism of action for this compound may involve:

- Enzyme Inhibition : Similar triazine derivatives have been shown to inhibit specific enzymes or receptors involved in cancer progression.

3. Anti-inflammatory Properties

Triazine derivatives are noted for their anti-inflammatory activities. A systematic review highlighted that these compounds can modulate inflammatory pathways, which may be relevant for therapeutic applications in inflammatory diseases .

Case Studies

A study focusing on the structure–activity relationship (SAR) of triazine derivatives revealed that modifications in the imidazole ring significantly affect biological activity. The introduction of various substituents can enhance or diminish anticancer efficacy .

Example Findings:

- Compound Variants : Variations such as substituting different alkyl groups on the imidazole ring were shown to alter binding affinities and cytotoxicity profiles.

Interaction Studies

Binding affinity studies are crucial for understanding the pharmacodynamics of 4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amino. Techniques such as:

- Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been employed to measure interactions with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.